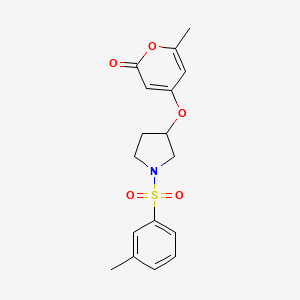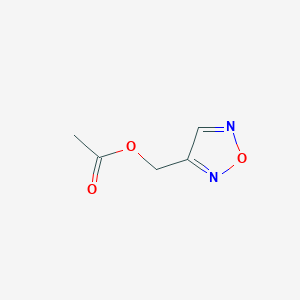
(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate, commonly known as Boc-piperidine, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents. Boc-piperidine is a derivative of piperidine, a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
Synthesis and Industrial Applications
(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate is involved in complex synthetic routes aimed at producing pharmaceutical compounds with high commercial value. For instance, it's utilized in the synthesis of Vandetanib, a therapeutic agent for the treatment of certain cancers. The process involves multiple steps, including substitution, deprotection, methylation, and nitration, highlighting the compound's pivotal role in enabling high-yield, commercially viable manufacturing processes for pharmaceuticals (Mi, 2015).
Chiral Auxiliary and Asymmetric Synthesis
Chiral sulfinamides, such as (R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate, are renowned for their role as chiral auxiliaries in the asymmetric synthesis of amines and their derivatives. They are particularly valued for enabling the stereoselective synthesis of structurally diverse N-heterocycles, which are critical structural motifs in many natural products and therapeutically relevant compounds. This methodology provides access to a variety of piperidines, pyrrolidines, azetidines, and their fused derivatives, underscoring the compound's importance in the development of new medicinal agents (Philip et al., 2020).
Catalysis and Green Chemistry
The compound plays a significant role in the advancement of green chemistry and catalysis. It is involved in the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents, in the synthesis of these compounds highlights the move towards more sustainable and environmentally friendly chemical processes. This approach not only facilitates the development of lead molecules but also aligns with the principles of green chemistry by minimizing toxic reagents and promoting the use of renewable resources (Parmar et al., 2023).
Safety and Hazards
“®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(oxane-4-carbonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKSKQKWJNTQE-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)
![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)
![methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2569630.png)
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)
![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2569637.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2569640.png)



![Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2569645.png)